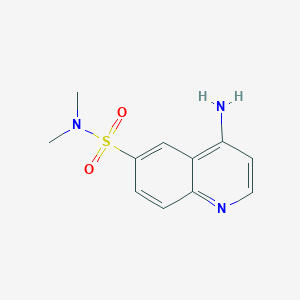
1-(4-Chlorobenzyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where naphthalene reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating advanced techniques for catalyst recovery and recycling to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobenzyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products include 4-chlorobenzyl naphthoic acid or 4-chlorobenzyl naphthone.
Reduction: Products include 4-chlorobenzyl naphthalene derivatives with reduced aromatic rings.
Substitution: Products vary depending on the substituent introduced, such as 4-chlorobenzyl nitronaphthalene or 4-chlorobenzyl bromonaphthalene.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorobenzyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring and the benzyl group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions, as well as its interaction with catalysts and other reagents.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzyl)naphthalene: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Bromobenzyl)naphthalene: Similar structure but with a bromine atom instead of a chlorine atom.
1-(4-Nitrobenzyl)naphthalene: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
1-(4-Chlorobenzyl)naphthalene is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and physical properties. The chlorine atom’s electron-withdrawing nature can affect the compound’s behavior in various chemical reactions, making it distinct from its methyl, bromine, or nitro-substituted counterparts.
Propiedades
Fórmula molecular |
C17H13Cl |
|---|---|
Peso molecular |
252.7 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13Cl/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-11H,12H2 |
Clave InChI |
LQSUHLTZOMISPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)






![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)



